molecular formula C17H18N2OS B11357269 2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole

2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole

Cat. No.: B11357269
M. Wt: 298.4 g/mol
InChI Key: MQHBNXUXIZPGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2,4-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is a chemical compound with a complex structure that includes a benzimidazole core, a phenoxyethyl group, and a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thiourea to introduce the sulfanyl group, followed by cyclization with o-phenylenediamine to form the benzimidazole ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy or benzimidazole rings .

Scientific Research Applications

2-{[2-(2,4-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(2,4-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the phenoxy ring and the presence of the sulfanyl linkage. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

2-[2-(2,4-dimethylphenoxy)ethylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C17H18N2OS/c1-12-7-8-16(13(2)11-12)20-9-10-21-17-18-14-5-3-4-6-15(14)19-17/h3-8,11H,9-10H2,1-2H3,(H,18,19)

InChI Key

MQHBNXUXIZPGAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.